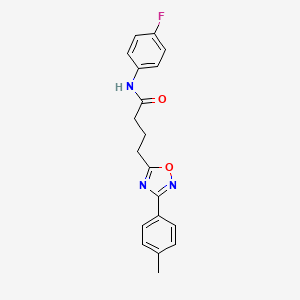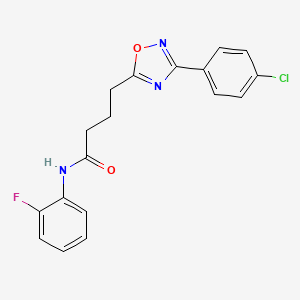
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to have various biological activities.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide is not well understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide are still being studied. However, it has been found to have low toxicity in vitro, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide in lab experiments is its potential antibacterial and antifungal activities. However, its mechanism of action is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide. These include:
1. Further studies on the mechanism of action of the compound.
2. Investigation of its potential use as a drug candidate for the treatment of infectious diseases.
3. Development of new derivatives of the compound with improved activities and lower toxicity.
4. Exploration of its potential applications in other areas of scientific research, such as cancer biology and neuroscience.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide is a chemical compound that has potential applications in scientific research. Its antibacterial and antifungal activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide involves the reaction of 2-fluorobenzonitrile with 4-chlorophenyl hydrazine to form a hydrazone intermediate. This intermediate is then reacted with butanoyl chloride and triethylamine to yield the final product.
Scientific Research Applications
The 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)butanamide compound has been studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new drugs to combat infectious diseases.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-13-10-8-12(9-11-13)18-22-17(25-23-18)7-3-6-16(24)21-15-5-2-1-4-14(15)20/h1-2,4-5,8-11H,3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCVTPCOPIIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
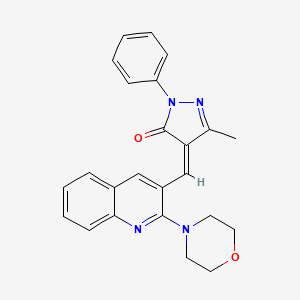

![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

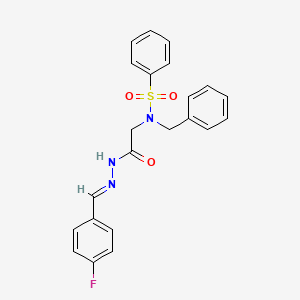

![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
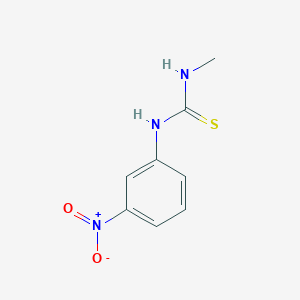
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

